2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of 2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Cyclization Reaction: The formation of the pyrazole ring can be achieved through the cyclization of hydrazine derivatives with acetylenic ketones.
Subsequent Functionalization: The cyclobutyl group is introduced through a series of substitution reactions, often involving organometallic reagents.
Final Acetylation: The acetic acid moiety is incorporated via acetylation reactions, using acetic anhydride or similar reagents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(1-Cyclobutyl-1H-pyrazol-5-yl)acetic acid can be compared with other similar compounds, such as:
2-(1H-Pyrazol-1-yl)acetic acid: This compound lacks the cyclobutyl group, making it less sterically hindered and potentially less selective in its biological interactions.
1-Pyrazoleacetic Acid: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct steric and electronic properties, enhancing its specificity and efficacy in various applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-cyclobutylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13) |
InChI Key |
SCTPZNPFJBOPMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)CC(=O)O |
Origin of Product |
United States |
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